2-Fluoro-3-(trifluoromethoxy)phenacyl bromide

Descripción general

Descripción

“2-Fluoro-3-(trifluoromethoxy)phenacyl bromide” is a chemical compound with the CAS Number: 537050-11-6 . It has a molecular weight of 285.04 . The IUPAC name for this compound is 2-bromo-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone . It is typically stored at 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5BrF4O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid-crystal . It has a boiling point of 46.9-47.7°C .Aplicaciones Científicas De Investigación

Catalytic Applications : Sodium fluoride has been shown to be an effective catalyst for synthesizing 1,3-thiazoles and selenazoles using phenacyl bromides at ambient temperature, indicating potential utility in organic synthesis processes (Banothu, Vaarla, Bavantula, & Crooks, 2014).

Fluorescence Sensing : The development of fluorescence turn-on sensors for fluoride ions in water, utilizing bromide salts of tetraarylstibonium cations, demonstrates the potential of phenacyl bromide derivatives in analytical chemistry, particularly in environmental monitoring (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).

Synthesis of Organic Compounds : Phenacyl bromides have been utilized in the synthesis of 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety, indicating their role in the creation of novel organic compounds with potential pharmaceutical applications (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Radiolabeling in Medical Imaging : The use of fluorine-18 labeled reagents, such as 4-[18F]fluorophenacyl bromide, for attaching fluorine-18 to proteins demonstrates its application in the field of nuclear medicine, particularly in the development of radiopharmaceuticals for diagnostic imaging (Kilbourn, Dence, Welch, & Mathias, 1987).

Perfluoroalkylation in Organic Synthesis : The study involving copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF highlights the role of phenacyl bromides in advanced organic synthesis, particularly in introducing perfluoroalkyl groups into organic compounds (Mormino, Fier, & Hartwig, 2014).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If swallowed, seek medical attention .

Mecanismo De Acción

Target of Action

The primary target of 2-Fluoro-3-(trifluoromethoxy)phenacyl bromide is the respiratory system . This compound may cause damage to the mucous membranes and upper respiratory tract .

Mode of Action

The phenacyl group in This compound can act as an acylating agent. It reacts with nucleophiles like alcohols or amines to form esters or amides, respectively.

Result of Action

The molecular and cellular effects of This compound are primarily related to its potential for tissue damage . It can cause symptoms such as cough, shortness of breath, headache, and nausea .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . For instance, it is heavier than air and may accumulate in confined spaces, particularly at or below ground level . Therefore, it is crucial to ensure proper ventilation when handling this compound.

Propiedades

IUPAC Name |

2-bromo-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c10-4-6(15)5-2-1-3-7(8(5)11)16-9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCAZEUWQWAEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

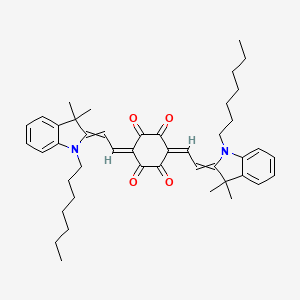

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)

![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)

![(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid](/img/structure/B1448313.png)

![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)